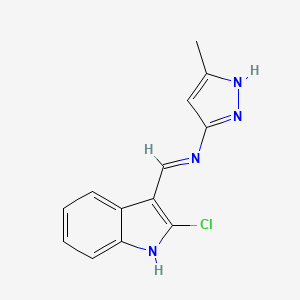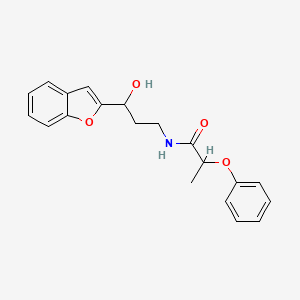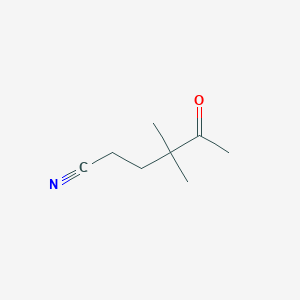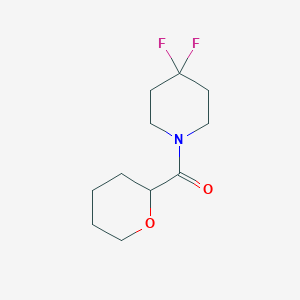
(4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone, also known as DFOM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DFOM is a synthetic compound that has been developed through extensive research and is known for its unique properties and mechanisms of action.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone involves the reaction of 4,4-difluoropiperidine with 2-bromo-1-oxane, followed by reduction of the resulting ketone using sodium borohydride.
Starting Materials
4,4-difluoropiperidine, 2-bromo-1-oxane, sodium borohydride, methanol, diethyl ether, hydrochloric acid, sodium hydroxide
Reaction
Step 1: Dissolve 4,4-difluoropiperidine (1.0 g, 8.0 mmol) in methanol (20 mL) and add 2-bromo-1-oxane (1.5 g, 8.4 mmol) and hydrochloric acid (0.5 mL, 6.0 mmol). Stir the mixture at room temperature for 24 hours., Step 2: Pour the reaction mixture into a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers and wash with water (20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a yellow oil., Step 3: Dissolve the yellow oil in methanol (10 mL) and add sodium borohydride (0.5 g, 13.2 mmol) slowly with stirring. After the addition is complete, stir the mixture at room temperature for 2 hours., Step 4: Quench the reaction by adding hydrochloric acid (1 M, 10 mL) dropwise with stirring. Extract the mixture with diethyl ether (3 x 20 mL) and wash the organic layer with water (20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a white solid., Step 5: Dissolve the white solid in methanol (10 mL) and add sodium hydroxide (1 M, 10 mL) slowly with stirring. After the addition is complete, stir the mixture at room temperature for 2 hours., Step 6: Acidify the mixture with hydrochloric acid (1 M, 10 mL) and extract with diethyl ether (3 x 20 mL). Wash the organic layer with water (20 mL) and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to obtain the final product, (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone, as a white solid.
Wirkmechanismus
(4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone acts by inhibiting the activity of specific enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory molecules in the body. (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone has also been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression.
Biochemische Und Physiologische Effekte
(4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models. (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
(4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily produced in large quantities, making it readily available for research purposes. (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone is also relatively stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone has some limitations, including its potential toxicity and the need for specific storage conditions.
Zukünftige Richtungen
There are several future directions for research on (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone. One area of research is the development of more efficient synthesis methods for (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone. Another area of research is the identification of specific molecular targets for (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone, which could lead to the development of more targeted therapies. Additionally, there is a need for further research on the potential toxicity of (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone and its long-term effects on the body. Overall, (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone has significant potential for use in the development of new drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
(4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone has been extensively studied for its potential applications in the field of medicine. It has been found to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor properties. (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone has been shown to be effective in the treatment of various diseases, including cancer, inflammation, and pain.
Eigenschaften
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-(oxan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO2/c12-11(13)4-6-14(7-5-11)10(15)9-3-1-2-8-16-9/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNIUMZLVFIKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)N2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 139028955 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

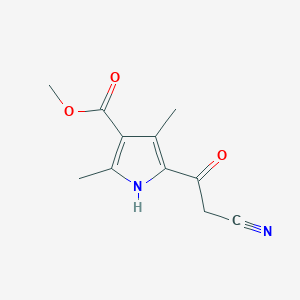
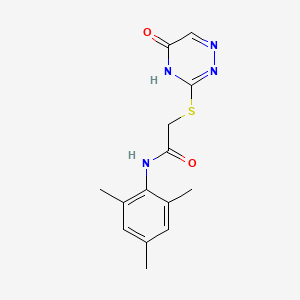
![8-(5-Bromo-2-methoxyphenyl)-5-(2-methoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2934761.png)
![Ethyl 5-[(4-bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2934764.png)
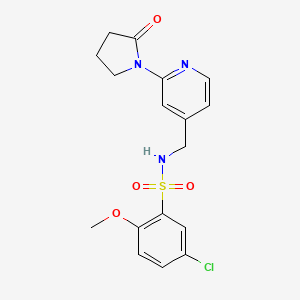
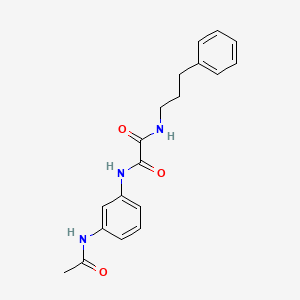
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2934771.png)
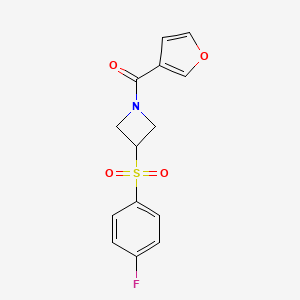
![7-(furan-2-yl)-2-morpholino-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2934775.png)
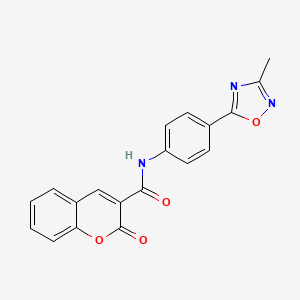
![Methyl (E)-4-[2-(1,3-benzodioxol-5-yl)-3-oxopiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2934778.png)
